4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Overview
Description
“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine” is a chemical compound with the molecular weight of 219.21 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 155-159 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Molecular Structure Investigations : A study by Shawish et al. (2021) on the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed insights into molecular structure through X-ray crystallography and DFT calculations. This work highlights the synthesis process and the analysis of intermolecular interactions in compounds related to 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine (Shawish et al., 2021).
Synthesis Methods
A Convenient Synthesis of (1H-Azol-1-yl)piperidines : Research by Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of the title compounds. This research provides a convenient approach for the synthesis of compounds structurally related to this compound (Shevchuk et al., 2012).
Synthesis of Key Intermediate in Crizotinib Synthesis : Fussell et al. (2012) report a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in Crizotinib synthesis. This study underscores the importance of a robust synthesis process for the production of key intermediates related to this compound (Fussell et al., 2012).
Potential Applications in Medicinal Chemistry
Aurora Kinase Inhibitor : A paper from 2006 discusses the potential of certain compounds, including those with pyrazole/piperidine structures, as inhibitors of Aurora A, indicating potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Ligands at Human Dopamine D4 Receptor : Rowley et al. (1997) explored the structure-activity relationships of 4-heterocyclylpiperidines as selective high-affinity ligands at human dopamine D4 receptors, indicating their potential application in the field of neuropharmacology (Rowley et al., 1997).
Glycine Transporter 1 Inhibitor : A study by Yamamoto et al. (2016) identifies compounds, including this compound derivatives, as potent Glycine Transporter 1 (GlyT1) inhibitors with potential implications in central nervous system disorders (Yamamoto et al., 2016).
Additional Research
Novel Pyrazolyl-s-triazine Derivatives : Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives and studied their antimicrobial and antifungal activity. This research highlights potential applications of these compounds in the development of new antimicrobial agents (Sharma et al., 2017).
Anticholinesterase Agents : A study by Altıntop (2020) focused on synthesizing new pyrazoline derivatives and evaluating their anticholinesterase effects, suggesting potential therapeutic applications in neurodegenerative disorders (Altıntop, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the synthesis of dopamine d3 receptor antagonists , suggesting potential interaction with dopamine receptors.
Mode of Action
If it interacts with dopamine receptors like its analogs, it may modulate neurotransmission in the brain, affecting mood and behavior .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXUYZIQBGQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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